N-Formyl Oxcarbazepine

Description

Contextualization of N-Formyl Oxcarbazepine (B1677851) as a Chemical Entity

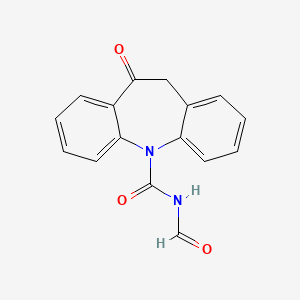

N-Formyl Oxcarbazepine is chemically identified as N-Formyl-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide. chemicea.compharmaffiliates.com It is recognized within the pharmaceutical industry as a known impurity of Oxcarbazepine and is designated as "Oxcarbazepine EP Impurity K" in the European Pharmacopoeia and "Oxcarbazepine USP related compound A" by the United States Pharmacopeia. chemicea.comnih.gov This designation underscores its importance in the quality control and manufacturing of Oxcarbazepine.

The compound's molecular formula is C16H12N2O3, and it has a molecular weight of approximately 280.28 g/mol . chemicea.comnih.gov Its chemical structure is closely related to that of Oxcarbazepine, with the key difference being the presence of a formyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-formyl-5-oxo-6H-benzo[b] biosynth.combenzazepine-11-carboxamide | nih.gov |

| CAS Number | 1346601-76-0 | chemicea.comnih.gov |

| Molecular Formula | C16H12N2O3 | chemicea.comnih.gov |

| Molecular Weight | 280.28 g/mol | chemicea.comnih.gov |

| Melting Point | 183 °C | biosynth.com |

Significance of Metabolite and Impurity Profiling in Pharmaceutical Development

In the development and manufacturing of pharmaceuticals, the identification and characterization of metabolites and impurities are of paramount importance. Impurity profiling is a critical component of quality control, ensuring the safety and efficacy of the final drug product. The presence of impurities, even in small amounts, can potentially impact the drug's stability, and efficacy.

This compound is classified as a process impurity, which suggests it may arise during the synthesis of Oxcarbazepine. synthinkchemicals.com Its monitoring is essential to ensure that the levels in the final drug product are within the acceptable limits set by regulatory authorities. The availability of this compound as a reference standard is crucial for the validation of analytical methods used in this monitoring. pharmaffiliates.comsynthinkchemicals.com

Overview of Oxcarbazepine Biotransformation Pathways Relevant to this compound Formation

The biotransformation of Oxcarbazepine in the human body is well-documented. Following oral administration, Oxcarbazepine is rapidly and extensively metabolized to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD). questdiagnostics.comwikipedia.org This reduction is catalyzed by cytosolic enzymes in the liver. pharmgkb.orgfda.gov MHD is then further metabolized, primarily through glucuronidation, and excreted in the urine. pharmgkb.org

While the metabolic pathway of Oxcarbazepine to MHD is the major route, the formation of this compound as a human metabolite is not well-established in the available scientific literature. It is more prominently identified as an impurity from the manufacturing process rather than a product of in-vivo biotransformation. synthinkchemicals.com Some sources mention it as a metabolite of carbamazepine (B1668303), a related drug, which may be a point of consideration in metabolomics research. biosynth.com

Academic Research Landscape for this compound

The body of academic research focusing specifically on this compound is limited. The existing literature primarily discusses this compound in the context of being an impurity of Oxcarbazepine. chemicea.comsynthinkchemicals.com Research efforts have been directed towards the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of Oxcarbazepine and its related impurities, including this compound. rroij.compharmacophorejournal.com

These studies are essential for quality control in the pharmaceutical industry. However, dedicated research into the pharmacological or toxicological properties of this compound itself appears to be sparse.

Scope and Objectives of Current Research on this compound

Current research activities concerning this compound are predominantly centered around its role as a pharmaceutical impurity. The primary objectives of this research include:

Development and validation of analytical methods: To accurately detect and quantify this compound in bulk drug substances and finished pharmaceutical products. rroij.comscielo.brresearchgate.net

Impurity profiling: To identify and characterize the impurities present in Oxcarbazepine, including their potential sources and formation pathways during synthesis.

Synthesis of reference standards: To produce high-purity this compound to be used as a reference material in analytical testing. researchgate.net

Future research could potentially explore the biological activity of this compound to fully understand its safety profile, although it is currently treated as an impurity to be controlled at very low levels.

Structure

3D Structure

Properties

IUPAC Name |

N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEYBWXNDHBTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158856 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-76-0 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivation of N Formyl Oxcarbazepine

Chemical Synthesis Routes for N-Formyl Oxcarbazepine (B1677851)

The chemical synthesis of N-Formyl Oxcarbazepine is primarily relevant in the context of producing reference standards for quality control in the pharmaceutical manufacturing of Oxcarbazepine. researchgate.netbiosynth.com The process involves the formylation of the Oxcarbazepine parent molecule or its precursors.

The synthesis of the core tricyclic structure of Oxcarbazepine, and by extension this compound, can start from various precursors. One established route begins with 2-(phenylamino)benzene acetic acid, which undergoes cyclization to form 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine. derpharmachemica.comresearchgate.net This intermediate is then typically reacted to introduce the 5-carboxamide group, yielding Oxcarbazepine.

The direct formylation of Oxcarbazepine to yield this compound would involve a reaction targeting the amide nitrogen. Formylation reactions in organic chemistry utilize reagents that introduce a formyl group (-CH=O), such as formic acid or dimethylformamide. wikipedia.org A potential, though less direct, route mentioned in patent literature for Oxcarbazepine synthesis starts with 5H-dibenzo[b,f]azepine-5-formyl chloride, indicating that formyl groups are synthetically manageable within this molecular family. google.com

The synthesis of potential impurities of Oxcarbazepine, including this compound, has been described as necessary for creating reference standards to ensure the purity of the final drug product. researchgate.netresearchgate.net

Table 1: Precursors and Intermediates in Oxcarbazepine Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2-(phenylamino)benzene acetic acid | Starting Precursor | derpharmachemica.comresearchgate.net |

| 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine | Cyclized Intermediate | derpharmachemica.comresearchgate.net |

| 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine-5-carbonyl chloride | Key Intermediate for Carboxamidation | derpharmachemica.com |

Modern synthetic strategies aim to improve yield, reduce costs, and employ more scalable and environmentally friendly procedures. For the synthesis of the dibenzo[b,f]azepine core, palladium-catalyzed arylation reactions represent an advanced methodology. researchgate.net A novel industrial process for Oxcarbazepine has been developed that avoids halogenated solvents and uses a Friedel–Crafts cyclization strategy, starting from 1,3-dihydro-1-phenyl-2H-indol-2-one. researchgate.net Such optimized processes for the parent drug indirectly impact the formation of impurities like this compound by defining the reaction environment and potential side-reactants. The synthesis of this compound as a reference standard necessitates methods that ensure high purity, which may involve chromatographic purification techniques following the formylation reaction. researchgate.net

Oxcarbazepine itself is a chiral molecule due to the stereocenter at the C10 position of the dibenzo[b,f]azepine ring, though it is used clinically as a racemate. Its primary active metabolite, 10-monohydroxy derivative (MHD), possesses two stereocenters. chemsrc.com The synthesis of this compound from Oxcarbazepine would retain the chirality of the parent molecule.

Stereochemical control is a critical aspect in the synthesis of related compounds. For instance, the asymmetric reduction of Oxcarbazepine to its active metabolite (S)-licarbazepine can be achieved with high enantiomeric excess (97.8% ee) using a ruthenium catalyst, where maintaining the pH at 7.4 is crucial for success. acs.org While this specific reaction does not produce this compound, it highlights that stereoselective methods are well-established for this class of compounds and that reaction conditions like pH can be critical for controlling the stereochemical outcome. acs.org Any synthesis of a specific enantiomer of this compound would require starting with an enantiomerically pure Oxcarbazepine.

Optimization of Synthetic Methodologies for this compound

Biotransformational Pathways Leading to this compound

This compound is recognized as a metabolite of carbamazepine (B1668303) and, by extension, oxcarbazepine. biosynth.com The biotransformation of Oxcarbazepine is distinct from that of carbamazepine, notably in its reduced reliance on the cytochrome P450 (CYP) enzyme system. pharmgkb.orgdrugbank.com The principal metabolic pathway for Oxcarbazepine is its reduction to the active metabolite MHD by cytosolic reductases. pharmgkb.orgwikipedia.org

N-formylation is a known, albeit less common, metabolic pathway. chuv.ch The enzymatic transfer of a formyl group is a key reaction in several biological processes, including purine (B94841) biosynthesis and the initiation of protein synthesis in bacteria. wikipedia.org

Two primary enzymatic mechanisms for N-formylation have been identified:

N-Formyltransferases: This class of enzymes catalyzes the transfer of a formyl group from a donor molecule to a primary amine acceptor. nih.gov In many biological systems, the required cofactor and formyl donor is N¹⁰-formyltetrahydrofolate. nih.govacs.org The reaction involves the direct transfer of the -CHO group to the nitrogen atom of the substrate.

Arylformamidase (Kynurenine formamidase): There is evidence that N-formylation of some arylamines can be catalyzed by arylformamidase (EC 3.5.1.9) in the presence of N-formyl-L-kynurenine, which serves as the formyl donor. chuv.ch

Given that Oxcarbazepine contains an arylamine-like structure within its dibenzo[b,f]azepine system, these enzymatic pathways are plausible routes for its conversion to this compound in vivo.

Table 2: Enzymatic Mechanisms of N-Formylation

| Enzymatic Mechanism | Key Enzyme(s) | Formyl Group Donor | Reference |

|---|---|---|---|

| Formyl Group Transfer | N-Formyltransferases | N¹⁰-formyltetrahydrofolate | nih.govacs.org |

The metabolism of Oxcarbazepine is characterized by its significant avoidance of the cytochrome P450 system, which is a key difference from its predecessor, carbamazepine. pharmgkb.orgwikipedia.org The primary biotransformation is a reduction catalyzed by cytosolic enzymes, specifically aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductases (CBR1, CBR3). pharmgkb.org

This established CYP-independent metabolism of the parent drug strongly suggests that the N-formylation of Oxcarbazepine is also likely to be mediated by non-CYP enzymes. The enzymes identified in the N-formylation mechanism, namely N-formyltransferases and arylformamidase, are not part of the cytochrome P450 superfamily. chuv.chnih.gov While CYPs are versatile enzymes capable of a vast range of oxidative reactions, including N-dealkylation which is mechanistically related to N-formylation, the evidence for Oxcarbazepine points towards other enzyme families being responsible for its minor metabolic pathways like N-formylation. nih.govnih.gov

Characterization of Metabolic Intermediates in this compound Formation

Oxcarbazepine undergoes extensive metabolism in the human body. drugbank.comfda.gov It is primarily and rapidly converted to its pharmacologically active 10-monohydroxy metabolite, known as licarbazepine (B1675244) or MHD. fda.govstatpearls.comwikipedia.org This reduction is carried out by cytosolic enzymes in the liver, specifically members of the aldo-keto reductase family. drugbank.comnih.gov MHD is the main active substance found in plasma. nih.gov

Further metabolism of MHD occurs mainly through glucuronidation, facilitating its excretion. drugbank.comwikipedia.org A minor portion, approximately 4%, is oxidized to the inactive 10,11-dihydroxy metabolite (DHD). drugbank.comfda.gov While this compound is acknowledged as a metabolite of carbamazepine, its direct and detailed pathway of formation from Oxcarbazepine metabolism is less defined in the provided search results. biosynth.com It is, however, listed as a potential impurity in Oxcarbazepine synthesis. researchgate.net

Degradation Pathways and Impurity Formation of Oxcarbazepine Yielding this compound

The formation of this compound as a degradation product is a critical aspect of ensuring the quality and stability of Oxcarbazepine drug products. researchgate.net

Chemical Stability Studies of Oxcarbazepine and Related Compounds

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. jyoungpharm.org Such studies on Oxcarbazepine have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. jyoungpharm.org

Oxcarbazepine has been found to degrade under acidic, basic, and oxidative stress conditions. researchgate.net In one study, acid hydrolysis with 1N HCl resulted in 13.53% degradation, while complete degradation was observed under basic conditions with sodium hydroxide. Another study showed 26.8% degradation in acidic conditions and 44.6% in alkaline conditions. rjptonline.org Oxidative degradation with hydrogen peroxide also led to significant degradation. Conversely, the drug has shown high resistance to thermal and photolytic degradation. rjptonline.org

The stability of Oxcarbazepine and its primary metabolite, MHD, has also been assessed under various storage conditions, with results indicating no significant degradation occurred. researchgate.net

Below is a table summarizing the findings from forced degradation studies on Oxcarbazepine:

Table 1: Summary of Forced Degradation Studies on Oxcarbazepine| Stress Condition | Reagent/Method | Degradation (%) | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1.0 N HCl | 13.53% | |

| Acid Hydrolysis | 1.0 N HCl | 26.8% | rjptonline.org |

| Base Hydrolysis | 0.1 N NaOH | Complete | |

| Base Hydrolysis | 0.1 N NaOH | 44.6% | rjptonline.org |

| Oxidation | 3.0% H2O2 | Complete | |

| Oxidation | 3.0% H2O2 | 2.5% | rjptonline.org |

| Thermal Degradation | 70°C for 24 hours | - | |

| Thermal Degradation | 60°C for 30 min | 0.3% | rjptonline.org |

| Photolytic Degradation | UV radiation (320-400 nm) | - | |

| Photolytic Degradation | UV radiation (254 nm) | 1.5% | rjptonline.org |

Environmental Factors Influencing this compound Degradation Product Formation

Environmental factors can also play a role in the degradation of Oxcarbazepine. Studies have investigated its degradation in wastewater treatment plants and under various environmental conditions. acs.orgnih.gov The degradation of Oxcarbazepine can be influenced by factors such as pH, the presence of humic acid, and exposure to UV light. nih.gov

For instance, the degradation of Oxcarbazepine by UV-activated persulfate oxidation was found to be more effective than UV or persulfate alone. nih.gov The degradation rate was enhanced at higher pH and persulfate dosages but was inhibited by the presence of humic acid. nih.gov Both hydroxyl and sulfate (B86663) radicals were identified as being responsible for the degradation. nih.gov Photodegradation studies under simulated solar radiation have also been conducted, identifying various transformation products. researchgate.net

Isolation and Characterization of this compound as a Degradation Product

The isolation and characterization of impurities are crucial for quality control. This compound is listed as a potential impurity in the synthesis of Oxcarbazepine. researchgate.net Analytical methods, such as stability-indicating RP-HPLC, are developed to separate and quantify Oxcarbazepine from its degradation products, including potential impurities like this compound. jyoungpharm.org These methods are validated to ensure they are specific, accurate, and precise for their intended purpose. jyoungpharm.org The use of LC-MS compatible methods allows for the identification of degradation products formed under stress conditions.

Advanced Analytical Methodologies for N Formyl Oxcarbazepine Quantification and Identification

Chromatographic Techniques for N-Formyl Oxcarbazepine (B1677851) Analysis

Chromatographic methods, particularly liquid chromatography, are the cornerstone for the analysis of N-Formyl Oxcarbazepine. These techniques offer the high selectivity and sensitivity required to resolve and quantify this compound from its parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis of Oxcarbazepine and its related compounds, including this compound. researchgate.net Method development is focused on achieving optimal separation, resolution, and sensitivity.

The selection of the stationary phase is a critical first step in developing a robust HPLC method. For the analysis of this compound and its parent compound, reversed-phase chromatography is the predominant approach.

C18 (Octadecylsilyl) Columns: The most commonly utilized stationary phase is C18-bonded silica (B1680970). Its hydrophobic nature provides excellent retention and separation for moderately polar to non-polar compounds like Oxcarbazepine and its derivatives. The separation mechanism is based on the hydrophobic interactions between the analytes and the C18 alkyl chains. Numerous studies have successfully employed C18 columns for the separation of Oxcarbazepine from its impurities. nih.govjyoungpharm.orgpharmacophorejournal.com

While specific studies focusing exclusively on this compound are limited, methods developed for Oxcarbazepine are designed to resolve it from all known related substances, including its N-formyl derivative. The United States Pharmacopeia (USP) mentions N-Formyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (this compound) as Oxcarbazepine Related Compound A, for which chromatographic separation is essential. uspnf.comsigmaaldrich.com

Interactive Table: Examples of C18 Columns Used in Oxcarbazepine and Related Substance Analysis Below is a table summarizing various C18 columns used in published methods.

| Column Name | Dimensions (L x ID) | Particle Size (µm) | Source |

| Zorbax Eclipse XDB-C18 | 250 x 4.6 mm | 5 µm | jyoungpharm.org |

| Inertsil C18 ODS-3V | 250 x 4.6 mm | 5 µm | pharmacophorejournal.com |

| Octylsilyl silica gel C18 | 250 x 4.6 mm | 5 µm | |

| X Terra C18 | 50 x 4.6 mm | 5 µm | asianpharmtech.com |

| Phenomenex C18 | 150 x 4.6 mm | 5 µm | researchgate.net |

Polar-Embedded Phases: While less commonly reported for this specific analysis, stationary phases with polar-embedded groups (e.g., carbamate, amide) offer an alternative selectivity. These phases can provide enhanced retention for polar compounds and exhibit different selectivity for polar functional groups compared to traditional C18 columns. They can be particularly useful in resolving structurally similar compounds or when using highly aqueous mobile phases.

The mobile phase composition is tailored to achieve the desired retention and resolution. For reversed-phase methods, it typically consists of a mixture of water or an aqueous buffer and an organic modifier.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. researchgate.netjyoungpharm.org The choice and proportion of the organic modifier directly influence the retention time and selectivity of the separation.

Aqueous Phase and Buffers: The aqueous component often contains additives to control pH and improve peak shape. Common buffers and additives include phosphate (B84403) buffers, formic acid, and triethylamine. nih.gov For methods intended to be compatible with mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) bicarbonate or formic acid are preferred over non-volatile phosphate salts. researchgate.net

Elution Mode: Both isocratic and gradient elution strategies are employed.

Isocratic Elution: A constant mobile phase composition is used throughout the run. This approach is simple and robust, suitable for separating less complex mixtures. jyoungpharm.orgpharmacophorejournal.com

Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic modifier. This strategy is essential for analyzing samples containing compounds with a wide range of polarities, ensuring that both early and late-eluting peaks are sharp and well-resolved. semanticscholar.orgnih.gov This is particularly relevant for stability-indicating methods where various degradation products, including this compound, must be separated from the main active pharmaceutical ingredient.

Interactive Table: Examples of Mobile Phase Conditions for Oxcarbazepine Analysis This table provides examples of mobile phase systems from various analytical methods.

| Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Source |

| 0.005M KH2PO4: Methanol: Acetonitrile (70:05:25 v/v/v) | Isocratic | 1.0 | jyoungpharm.org |

| Phosphate buffer–acetonitrile–triethylamine mixture | Isocratic | Not specified | nih.govcapes.gov.br |

| 0.1% NH4OH in water with glacial acetic acid: Acetonitrile | Isocratic | 1.0 | pharmacophorejournal.com |

| H3PO4 and Triethylamine buffer (pH 6.5): Acetonitrile (75:25) | Isocratic | 1.5 | |

| Water (A) and Acetonitrile (B) | Gradient | 0.5 | semanticscholar.orgresearchgate.net |

| Methanol: 0.02% Formic acid buffer (50:50 v/v) | Isocratic | 1.0 | researchgate.net |

Ultraviolet (UV) detection is the most common modality for quantifying this compound in HPLC analysis due to the presence of a chromophore in its structure.

UV Detection: Fixed-wavelength UV detectors are set to a wavelength where the analyte exhibits significant absorbance. Wavelengths such as 215 nm, 240 nm, 254 nm, and 256 nm have been reported for the analysis of Oxcarbazepine and its related substances. nih.govjyoungpharm.orgpharmacophorejournal.comsemanticscholar.org

Diode-Array Detection (DAD): DAD, also known as Photodiode-Array (PDA) detection, offers a significant advantage over fixed-wavelength UV detectors. It acquires spectra across a range of wavelengths simultaneously for the entire chromatogram. researchgate.netnih.gov This capability is invaluable for identifying peaks based on their UV spectra and for assessing peak purity, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluted with an impurity.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UHPLC is particularly advantageous. The enhanced resolution allows for better separation of closely related impurities from the main drug peak, which is critical for accurate quantification in quality control settings. semanticscholar.orgresearchgate.net Furthermore, the analysis time can be dramatically reduced from over 10 minutes in conventional HPLC to just a few minutes in UHPLC, increasing sample throughput. semanticscholar.orgmdpi.com

A reported UHPLC method for Oxcarbazepine and its related substances utilized a C18 column with 1.9 µm particles and a water/acetonitrile gradient, demonstrating excellent selectivity and short analysis times. semanticscholar.orgresearchgate.net

Interactive Table: Example UHPLC Method Parameters This table outlines a typical UHPLC method for analyzing Oxcarbazepine and its related substances.

| Parameter | Condition | Source |

| Column | Pinnacle DB C18 (100 x 2.1 mm, 1.9 µm) | semanticscholar.orgresearchgate.net |

| Mobile Phase | A: Water, B: Acetonitrile | semanticscholar.orgresearchgate.net |

| Elution | Gradient | semanticscholar.orgresearchgate.net |

| Flow Rate | 0.5 mL/min | semanticscholar.orgresearchgate.net |

| Detection | UV at 254 nm | semanticscholar.orgresearchgate.net |

| Column Temp. | 30°C | semanticscholar.orgresearchgate.net |

Gas Chromatography (GC) is less commonly used for the analysis of this compound compared to HPLC. The primary challenge is the thermal instability and low volatility of the compound. Direct GC analysis of the parent drug, Oxcarbazepine, is known to cause decomposition even in inert systems. nih.gov Given its structural similarity, this compound is expected to behave similarly.

To overcome these limitations, chemical derivatization is typically required prior to GC analysis. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form. jfda-online.com

Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amide or hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. A study on Oxcarbazepine and its metabolites successfully used silylation to form stable derivatives suitable for GC-MS analysis. nih.gov This approach would likely be effective for this compound as well, targeting the N-H proton of the formyl-carboxamide group.

Acylation and Alkylation: These are other potential derivatization strategies that can reduce the polarity and increase the stability of the analyte. jfda-online.com

While derivatization enables GC analysis, it adds complexity and potential sources of error to the analytical procedure. jfda-online.com However, some modern sample preparation techniques may allow for direct analysis. One study reported a GC-MS method for Oxcarbazepine in biological samples using a vortex-assisted switchable hydrophilicity solvent-based liquid phase microextraction without a derivatization step, suggesting that with appropriate extraction, direct GC analysis might be feasible under certain conditions. nih.gov

Mobile Phase Composition and Gradient Elution Strategies

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Mass Spectrometric Approaches for this compound Characterization

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the structural characterization and quantification of pharmaceutical compounds and their metabolites. Its high sensitivity and selectivity make it particularly suitable for detecting and identifying substances like this compound, even at trace levels in complex biological matrices. The coupling of MS with chromatographic separation techniques further enhances its power, allowing for the resolution of complex mixtures prior to detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography combined with mass spectrometry is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The initial chromatographic separation resolves the analyte from the parent drug, other metabolites, and endogenous matrix components, followed by highly specific detection by the mass spectrometer. colab.wsnih.gov Numerous methods have been developed for the parent drug, Oxcarbazepine, and its primary active metabolite, 10-hydroxycarbazepine (MHD), which provide a strong foundation for developing analytical strategies for this compound. researchgate.netnih.gov

Tandem mass spectrometry (LC-MS/MS) adds another dimension of selectivity and is the gold standard for quantitative bioanalysis. springernature.com This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the detection of one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity and specificity. mdpi.comnih.gov

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules in the liquid phase into gas-phase ions. The choice of ionization technique is critical and depends on the analyte's physicochemical properties, such as polarity and thermal stability.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules, making it highly suitable for compounds like this compound. In ESI, a high voltage is applied to a liquid stream passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled and directed into the mass analyzer. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net Methods for the parent drug Oxcarbazepine frequently employ ESI in positive mode. colab.wsnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI. wikipedia.orgnih.gov In this technique, the LC eluent is sprayed through a heated nebulizer to vaporize the solvent and the analyte. A high-voltage corona discharge needle then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of gas-phase chemical reactions. wikipedia.org While ESI is generally preferred for Oxcarbazepine and its metabolites, APCI has also been successfully used and can be a valuable alternative. researchgate.netnih.gov It can sometimes offer advantages in terms of reduced matrix effects and improved ionization for certain compounds. wikipedia.org

For quantitative analysis using tandem mass spectrometry, the selection and optimization of MRM transitions are paramount for achieving high sensitivity and specificity. springernature.com This involves identifying the most abundant and stable precursor-to-product ion transitions.

While specific, experimentally determined MRM transitions for this compound are not widely published, they can be predicted based on its chemical structure (Molecular Formula: C₁₆H₁₂N₂O₃, Molecular Weight: 280.28). synthinkchemicals.com The precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 281.3. The optimization process involves infusing a standard solution of the compound and systematically varying the collision energy to find the optimal energy for generating specific, intense product ions.

Based on the fragmentation patterns of similar compounds like Oxcarbazepine, potential fragmentations for this compound could involve the loss of the formyl group (-CHO, 29 Da) or cleavage of the carboxamide side chain. For comparison, established MRM transitions for Oxcarbazepine are well-documented. colab.wsmdpi.comnih.gov

Below is a table of known MRM parameters for Oxcarbazepine and a theoretical set for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Status |

|---|---|---|---|

| Oxcarbazepine | 253.2 | 180.2 | Experimentally Validated colab.ws |

| Oxcarbazepine | 253.2 | 208.1 | Experimentally Validated mdpi.com |

| This compound | 281.3 | 253.3 | Theoretical (Loss of CO) |

| This compound | 281.3 | 237.3 | Theoretical (Loss of CONH₂) |

| This compound | 281.3 | 180.2 | Theoretical (Core Fragment) |

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.net This capability is invaluable for the identification and structural elucidation of unknown compounds like metabolites or impurities. By determining the exact mass of an ion, its elemental formula can be confidently deduced. researchgate.net

For this compound, HRMS can unequivocally confirm its elemental composition of C₁₆H₁₂N₂O₃, distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is a critical step in confirming the identity of a newly discovered metabolite or impurity. Furthermore, by analyzing the accurate masses of the fragment ions generated in an MS/MS experiment (HR-MS/MS), the structures of these fragments can be determined, providing detailed insights into the molecule's structure.

The table below shows the theoretical accurate mass for this compound.

| Compound | Formula | Ion Type | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|---|

| This compound | C₁₆H₁₂N₂O₃ | [M+H]⁺ | 281.0921 |

| This compound | C₁₆H₁₂N₂O₃ | [M+Na]⁺ | 303.0740 |

Multiple Reaction Monitoring (MRM) Transition Optimization for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to this compound and its parent compound is challenging. Oxcarbazepine itself is known to be thermally unstable and cannot be analyzed directly by GC without decomposition. nih.gov

To overcome this, derivatization is often required to convert the polar, non-volatile analytes into more volatile and thermally stable derivatives. nih.gov Even with derivatization, significant challenges remain. It has been documented that the primary metabolite of Oxcarbazepine, 10-hydroxycarbazepine (MHD), can undergo thermal conversion to Carbamazepine (B1668303) within the hot GC-MS injector port. myadlm.orgfaa.gov This transformation can lead to the false-positive identification and inaccurate quantification of related compounds. myadlm.org Given these challenges, GC-MS is generally considered less suitable than LC-MS for the direct analysis of Oxcarbazepine and its metabolites, including the N-Formyl derivative, due to the high risk of thermal degradation and analytical artifacts. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds a new dimension of separation to mass analysis. mdpi.com IMS separates ions in the gas phase based on their size, shape, and charge, a property measured as the collision cross-section (CCS). researchgate.netnih.govacs.org This technique is exceptionally useful for differentiating isomeric compounds that have the same mass and are therefore indistinguishable by mass spectrometry alone. researchgate.net

While no specific applications of IMS-MS to this compound have been reported, its potential is significant. If, for instance, different isomers of this compound existed (e.g., with the formyl group attached at a different position), IMS-MS would be a powerful tool for their separation and individual characterization. nih.gov The CCS value derived from an IMS experiment is a unique physicochemical property that can be used alongside retention time and m/z to increase confidence in compound identification. acs.org The coupling of ion mobility with high-resolution mass spectrometry (LC-IMS-HRMS) represents a state-of-the-art platform for the comprehensive characterization of complex mixtures, such as those encountered in metabolite identification studies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. While specific spectral data is not widely published in academic literature, certificates of analysis for commercially available reference standards confirm that the structure has been verified using ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. chemicea.com

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the two benzene (B151609) rings, the methylene (B1212753) protons (CH₂) of the dihydroazepine ring, and the unique proton of the formyl group (-CHO). Due to the restricted rotation around the amide bond, it is possible to observe two sets of signals for the formyl proton and adjacent protons, representing cis and trans rotamers. mdpi.com The integration of these signals would provide the ratio of the two isomers in the sample. The aromatic region would likely show a complex multiplet pattern, while the methylene protons would appear as a singlet or a set of doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | Signals corresponding to the 8 protons on the dibenzoazepine core. |

| Methylene Protons (CH₂) | ~3.0 - 4.0 | Singlet or AB quartet | Protons at the C11 position of the azepine ring. |

| Formyl Proton (-CHO) | ~8.0 - 8.5 | Singlet (or two singlets for rotamers) | Characteristic downfield shift due to the adjacent carbonyl group. |

| Amide Proton (-NH-) | ~9.0 - 10.0 | Broad Singlet | May be observed depending on the solvent and concentration. |

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the specific isomeric conformation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each of the 16 carbon atoms in its structure. Key signals would include those for the carbonyl carbons (from the ketone and formyl-amide groups), the aromatic carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Ketone Carbonyl (C=O) | ~190 - 200 | Carbonyl group at the C10 position. |

| Amide Carbonyl (N-C=O) | ~160 - 170 | Carbonyl group of the formyl-amide moiety. |

| Aromatic Carbons | ~120 - 140 | Multiple signals for the carbons of the two benzene rings. |

| Methylene Carbon (CH₂) | ~40 - 50 | Carbon at the C11 position. |

Note: The exact chemical shifts are dependent on the solvent and measurement conditions. Data is confirmed by supplier Certificate of Analysis. chemicea.com

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in assigning the protons within the aromatic rings and confirming the connectivity between the methylene protons and adjacent aromatic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, such as the methylene protons to the methylene carbon. nih.gov

Carbon-13 NMR (¹³C NMR) Characterization of this compound

Spectroscopic and Other Ancillary Techniques

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, amide, and formyl functional groups. The presence of these functional groups is confirmed by supplier Certificates of Analysis. chemicea.com

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Ketone (C=O) | ~1680 - 1700 | Stretching |

| Amide (C=O) | ~1650 - 1680 | Stretching (Amide I band) |

| N-H | ~3200 - 3400 | Stretching |

| C-H (Aromatic) | ~3000 - 3100 | Stretching |

| C-H (Aliphatic) | ~2850 - 2960 | Stretching |

| Formyl (C-H) | ~2720 and ~2820 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. iucr.org This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state, including the boat conformation of the seven-membered azepine ring. While crystallographic data for various forms of the parent drug, Oxcarbazepine, and related dibenzo[b,f]azepine compounds have been published, specific single-crystal X-ray diffraction data for this compound is not currently available in the public domain. iucr.orgscispace.com The successful application of this technique would require the growth of suitable single crystals of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Sample Preparation and Matrix Effects in this compound Bioanalysis

Bioanalysis of drug metabolites like this compound from complex biological fluids such as plasma, serum, or urine presents significant challenges. rdd.edu.iqjapsonline.com The biological matrix is a complex mixture of proteins, salts, lipids, and other endogenous components that can interfere with the analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). rdd.edu.iqnih.gov Effective sample preparation is, therefore, the most critical step in the bioanalytical workflow, aiming to selectively isolate the analyte, eliminate interferences, and, if necessary, concentrate the analyte to improve sensitivity. rdd.edu.iqwebsiteonline.cn

The choice of extraction technique is pivotal for developing a selective, sensitive, and robust bioanalytical method. The primary goal is to efficiently separate this compound and related analytes from the complex sample matrix. websiteonline.cn The most common techniques employed for compounds structurally similar to this compound, such as Oxcarbazepine and its primary metabolite, 10-hydroxycarbazepine (MHD), are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the more recent Microextraction by Packed Sorbent (MEPS).

Liquid-Liquid Extraction (LLE) is a conventional technique based on the principle of partitioning the analyte between two immiscible liquid phases. websiteonline.cnuc.edu For the analysis of Oxcarbazepine and its metabolites, LLE has been successfully used. nih.govdokumen.pub A common approach involves the extraction of the analytes from a biological sample (e.g., plasma) into an organic solvent mixture, such as diethyl ether and dichloromethane. nih.govdokumen.pub While relatively simple, LLE can have limitations, including the use of large volumes of organic solvents and potential for emulsions, and may offer less selectivity and variable recovery compared to other methods. websiteonline.cn

Solid-Phase Extraction (SPE) is a highly efficient and widely used sample preparation technique that provides cleaner extracts compared to LLE. websiteonline.cnnih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while matrix components are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. For Oxcarbazepine and its metabolites, reversed-phase SPE using C18 (octadecylsilane) bonded silica is a common choice. nih.gov Online SPE methods have also been developed, which automate the extraction process and directly couple it to the liquid chromatography system, reducing sample handling and analysis time. nih.gov

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE, offering a green, rapid, and cost-effective alternative. researchgate.netmdpi.com MEPS integrates the sorbent bed directly into a syringe, significantly reducing the amount of sorbent material, sample volume, and solvent consumption. researchgate.netshopshimadzu.com The MEPS syringe can be reused multiple times, depending on the sample matrix. researchgate.net For instance, a method using MEPS with a C18 sorbent has been developed for the simultaneous analysis of several antiepileptic drugs, including Oxcarbazepine, in human plasma and urine, demonstrating high extraction yields and good precision. nih.gov This technique's efficiency and suitability for small sample volumes make it a promising approach for this compound analysis. shopshimadzu.comchebios.it

Interactive Table 1: Comparison of Extraction Techniques for Oxcarbazepine and Related Compounds

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Microextraction by Packed Sorbent (MEPS) |

|---|---|---|---|

| Principle | Analyte partitioning between two immiscible liquids. uc.edu | Analyte adsorption onto a solid sorbent followed by elution. nih.gov | Miniaturized SPE with sorbent packed in a syringe. researchgate.net |

| Typical Solvents | Diethyl ether, dichloromethane, ethyl acetate. nih.govdokumen.pubscielo.br | Acetonitrile, methanol, water. nih.gov | Methanol, water. nih.gov |

| Sample Volume | Typically >200 µL. nih.gov | 100 µL to >1 mL. nih.govnih.gov | As low as 10 µL. shopshimadzu.com |

| Advantages | Simple, wide range of solvents available. scielo.br | High recovery, cleaner extracts, high selectivity, automation potential. nih.govnih.govunibo.it | Very low sample/solvent volume, fast, cost-effective, reusable, easily automated. researchgate.netmdpi.comchebios.it |

| Disadvantages | Large solvent volume, potential for emulsions, can be labor-intensive. websiteonline.cn | Can be more costly and time-consuming than LLE if performed manually. | Potential for carryover if not washed properly, limited sorbent capacity. researchgate.net |

| Reported Recovery | 60-98% (for various drugs). scielo.br | 92-104%. nih.gov | 70-99%. nih.gov |

Matrix effect is a significant challenge in LC-MS bioanalysis, defined as the alteration (suppression or enhancement) of analyte ionization due to co-eluting components from the sample matrix. nih.goveijppr.com This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative method. eijppr.com Phospholipids from plasma or serum are notorious for causing matrix-induced ion suppression. bioanalysis-zone.com

The primary strategy to mitigate matrix effects is to minimize or eliminate the interfering components before they enter the analytical instrument. This is achieved through:

Efficient Sample Cleanup: The extraction techniques discussed previously (LLE, SPE, MEPS) are the first line of defense. SPE and MEPS are generally superior to LLE and simple protein precipitation in removing a broader range of matrix components, including phospholipids. websiteonline.cnbioanalysis-zone.com Specialized SPE products, such as those designed for phospholipid depletion (e.g., HybridSPE), can be particularly effective. bioanalysis-zone.com

Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate the analyte of interest from interfering matrix components is crucial. If the analyte elutes at a different time than the bulk of the matrix components, the risk of ion suppression is significantly reduced. eijppr.com

Use of Appropriate Internal Standards: A suitable internal standard that experiences the same matrix effects as the analyte can compensate for signal variability. nih.govusp.org This is discussed in more detail in the following section.

Alternative Ionization Techniques: In some cases, switching from the commonly used electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects, as APCI is generally less susceptible to ion suppression. nih.gov

Interactive Table 2: Strategies to Mitigate Matrix Interference

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Efficient Sample Extraction | Using techniques like SPE or MEPS to remove interfering matrix components. | Directly removes the source of interference, leading to cleaner extracts. | nih.govbioanalysis-zone.com |

| Phospholipid Depletion | Employing specialized plates or cartridges (e.g., HybridSPE) that selectively remove phospholipids. | Targets a major source of ion suppression in plasma/serum analysis. | bioanalysis-zone.com |

| Chromatographic Optimization | Modifying the mobile phase, gradient, or column to achieve baseline separation of the analyte from matrix components. | Prevents co-elution of interferences with the analyte at the ion source. | eijppr.com |

| Stable Isotope Labeled IS | Using an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C). | Co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction. | nih.govusp.orgnih.gov |

| Dilution of Sample Extract | Diluting the final extract to reduce the concentration of matrix components. | Simple to implement, can reduce the magnitude of the matrix effect. | usp.org |

The use of an internal standard (IS) is fundamental for achieving accurate and precise quantification in bioanalytical methods, especially those employing LC-MS. japsonline.comnih.gov An IS is a compound of known concentration added to every sample, calibrator, and quality control sample. It is used to correct for variability during sample preparation, injection, and detection. nih.gov

For LC-MS/MS analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). nih.govnih.gov A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. nih.govusp.org This co-elution ensures that any variability in the analytical process affects both the analyte and the IS equally, allowing the ratio of their signals to remain constant and leading to highly accurate quantification. nih.gov

In the analysis of Oxcarbazepine and its metabolites, several internal standards have been utilized:

Oxcarbazepine-d4 has been used as a stable-labeled isotope for the simultaneous determination of Oxcarbazepine and its metabolite MHD. mdpi.com

MHD ¹³C₆ is another example of a SIL-IS used specifically for the quantification of the active metabolite, MHD. nih.gov

Deuterated carbamazepine (d10-carbamazepine) has also been employed as an IS. dokumen.pub While not a SIL-IS for Oxcarbazepine, it is a structural analog that can provide reasonable correction, though a SIL-IS is always preferred. dokumen.pubusp.org

When developing a method for this compound, the selection of a synthesized stable isotope-labeled this compound would be the gold standard approach to ensure the highest level of accuracy and robustness against matrix effects.

Interactive Table 3: Examples of Internal Standards Used in Oxcarbazepine Bioanalysis

| Internal Standard | Type | Analyte(s) Quantified | Reference |

|---|---|---|---|

| Oxcarbazepine-d4 | Stable Isotope Labeled | Oxcarbazepine, 10-hydroxycarbazepine (MHD) | mdpi.com |

| MHD ¹³C₆ | Stable Isotope Labeled | 10-hydroxycarbazepine (MHD) | nih.gov |

| Stable-labeled isotope of OXC | Stable Isotope Labeled | Oxcarbazepine, 10-hydroxycarbazepine (MHD) | nih.gov |

| Deuterated carbamazepine (d10-carbamazepine) | Structural Analog | Oxcarbazepine, 10-hydroxycarbazepine (MHD) | dokumen.pub |

Comparative Metabolic Studies Involving N Formyl Oxcarbazepine

Differential Biotransformation Profiles of Oxcarbazepine (B1677851) Analogues and Related Compounds

The biotransformation of oxcarbazepine is well-documented and distinct from its predecessor, carbamazepine (B1668303). Oxcarbazepine was developed to avoid the formation of epoxide metabolites, which are associated with toxicity. nih.gov The primary metabolic pathway of oxcarbazepine involves the rapid reduction of its keto group by cytosolic aldo-keto reductases in the liver to form its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine (B1675244). drugbank.comnih.govwikipedia.org This reductive process is the main route of metabolism, with MHD being the principal active substance found in plasma. nih.gov Further metabolism of MHD occurs through glucuronidation, and a small fraction (about 4%) is oxidized to the inactive 10,11-dihydroxy derivative (DHD). wikipedia.orgfda.govfda.gov

In contrast, there is a significant lack of information regarding the specific biotransformation pathways of N-Formyl Oxcarbazepine, which is identified as "Oxcarbazepine Related Compound A" and considered an impurity or minor metabolite of carbamazepine and oxcarbazepine. researchgate.net Its formation is not a major metabolic route for oxcarbazepine. The primary biotransformation of oxcarbazepine is characterized by a reductive pathway, whereas this compound's metabolic fate is not well-established in the scientific literature, suggesting it is either metabolically stable or a very minor product of a different, less-studied pathway.

The metabolic scheme of oxcarbazepine primarily involves non-oxidative pathways, which contributes to its lower potential for drug-drug interactions compared to carbamazepine, whose metabolism is mediated by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2C8. doctorlib.org The enzymes responsible for oxcarbazepine's reduction to MHD are less susceptible to induction. doctorlib.org

In Vitro Metabolic Stability of this compound in Cellular and Subcellular Systems

The in vitro metabolic stability of a compound is typically assessed using systems like liver microsomes and hepatocytes to predict its in vivo hepatic clearance. researchgate.net For oxcarbazepine, its rapid conversion to MHD is a key feature of its metabolism. drugbank.com

| Compound | In Vitro System | Observation |

| Oxcarbazepine | Liver Cytosolic Enzymes | Rapidly reduced to its active 10-monohydroxy metabolite (MHD). drugbank.comnih.gov |

| Oxcarbazepine | Forced Degradation (Base Hydrolysis) | Degradation observed. nih.gov |

| Oxcarbazepine | Forced Degradation (Acid, Oxidative, Thermal) | Found to be relatively stable. nih.gov |

| This compound | Not specified in literature | No direct data on metabolic stability in microsomes or hepatocytes. |

Role of this compound in Enzyme Induction or Inhibition Studies in Preclinical Models

Oxcarbazepine is known to have a lower potential for enzyme induction compared to carbamazepine. nih.gov While carbamazepine is a potent inducer of several CYP enzymes, oxcarbazepine and its active metabolite, MHD, are considered weak inducers of CYP3A4 and CYP3A5 and weak inhibitors of CYP2C19. fda.govuky.edu The enzymes that metabolize oxcarbazepine, primarily aldo-keto reductases, are generally less prone to induction and inhibition than CYP enzymes. nih.gov

Given that this compound is a minor compound related to oxcarbazepine, it is highly improbable that it plays a significant role in enzyme induction or inhibition. There are no preclinical studies in the available literature that have investigated the specific effects of this compound on metabolic enzymes. The focus of enzyme interaction studies has been on the parent drug, oxcarbazepine, and its major active metabolite, MHD. The general consensus is that oxcarbazepine has a favorable profile regarding metabolic drug interactions. nih.gov

Influence of Genetic Polymorphisms on Pathways Related to this compound Formation (excluding clinical relevance)

Genetic polymorphisms in drug-metabolizing enzymes can influence the pharmacokinetic and pharmacodynamic properties of drugs. For oxcarbazepine, studies have investigated the impact of genetic variations in enzymes and transporters on the concentration of its active metabolite, MHD. For instance, polymorphisms in genes such as ABCB1, ABCC2, and UGT2B7 have been associated with variations in MHD concentrations and the required maintenance dose of oxcarbazepine. nih.govnih.gov Additionally, polymorphisms in SCN1A, a gene encoding a sodium channel subunit, have also been linked to the dose-response relationship of oxcarbazepine. ajol.info

There is currently no research available that specifically examines the influence of genetic polymorphisms on the formation of this compound. The pathways leading to its formation as a minor impurity or metabolite are not well-defined, and consequently, the potential impact of genetic variations on these pathways remains unexplored. The research in this area has been concentrated on the major metabolic pathways of oxcarbazepine leading to MHD.

Investigation of this compound in Environmental Biotransformation Studies

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Carbamazepine and, to a lesser extent, oxcarbazepine and their metabolites have been detected in wastewater treatment plant effluents and surface waters. nih.govosti.gov Studies have investigated the environmental fate and biotransformation of these compounds. For example, research has shown that while carbamazepine is persistent, oxcarbazepine can be partially removed in some wastewater treatment processes. nih.gov

The biotransformation of oxcarbazepine and its metabolites in environmental systems can lead to the formation of various transformation products. nih.gov However, this compound is not typically reported as a significant environmental transformation product in these studies. The focus has been on major metabolites like 10-hydroxy-carbamazepine (10-OH-CBZ) and 10,11-dihydro-10,11-dihydroxy-carbamazepine (DiOH-CBZ), and their further degradation products. nih.govacs.org The term "microbial biotransformation" refers to the structural modification of chemical compounds by microorganisms or their enzymes, a process relevant to both drug metabolism within the body and the degradation of xenobiotics in the environment. medcraveonline.com While microbial degradation of some pharmaceuticals is documented, specific studies on the microbial biotransformation of this compound are absent from the current body of scientific literature.

Computational and in Silico Modeling of N Formyl Oxcarbazepine

Molecular Docking and Dynamics Simulations for Enzyme-N-Formyl Oxcarbazepine (B1677851) Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as N-Formyl Oxcarbazepine, and a biological macromolecule, typically a protein or enzyme. ejournal.by

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique helps in understanding the binding mode and affinity. For this compound, docking studies would be critical to determine if it can bind to the same enzymes as its parent compound, Oxcarbazepine. The primary metabolic pathway for Oxcarbazepine involves reduction by cytosolic aldo-keto reductase (AKR) enzymes (specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4) to its active monohydroxy derivative (MHD). nih.govdrugbank.comdrugbank.com Therefore, these AKR isoforms would be primary targets for docking studies with this compound to assess its potential as a substrate or inhibitor.

Table 1: Hypothetical Molecular Docking and Dynamics Data for this compound with Aldo-Keto Reductase 1C1 (AKR1C1)

| Parameter | Description | Hypothetical Value/Finding |

|---|---|---|

| Binding Affinity (Docking Score) | Predicted free energy of binding (kcal/mol). More negative values indicate stronger binding. | -7.2 kcal/mol |

| Key Interacting Residues | Amino acid residues in the enzyme's active site forming significant interactions with the ligand. | Tyr55, His117, Trp227 |

| Types of Interactions | Nature of the chemical bonds/forces stabilizing the complex. | Hydrogen bond with Tyr55; π-π stacking with Trp227 |

| RMSD (Root Mean Square Deviation) | Measure of the average distance between the atoms of the ligand over the MD simulation, indicating stability. | 1.5 Å (indicating a stable binding pose) |

| Binding Free Energy (MM/GBSA) | More accurate estimation of binding affinity calculated from MD simulation snapshots. | -45.5 ± 3.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.

For this compound, QSAR models could be developed to predict a range of biological activities, such as its potential anticonvulsant effects, off-target binding, or toxicity. nih.govconicet.gov.ar Since it is an impurity, predicting its potential for mutagenicity or other forms of toxicity is a primary application. inotiv.comfda.gov QSPR models could predict essential physicochemical properties like aqueous solubility, lipophilicity (LogP), and membrane permeability, which are crucial for understanding its pharmacokinetic behavior. researchgate.net

The development of a QSAR/QSPR model involves several steps:

Data Set Curation: A set of structurally diverse compounds with known activity/property values is collected.

Descriptor Calculation: Various numerical descriptors representing the constitutional, topological, geometric, and electronic features of the molecules are calculated.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model correlating the descriptors with the activity/property. japer.in

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. japer.in

While specific QSAR models for this compound are not published, its structural descriptors can be calculated and fed into existing, validated models for toxicity or property prediction.

Table 2: Examples of Molecular Descriptors Relevant for QSAR/QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight | General size, absorption |

| Electronic | Dipole Moment | Polarity, solubility, receptor binding |

| Topological | Topological Polar Surface Area (TPSA) | Membrane permeability, oral bioavailability |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, metabolic stability |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability, protein binding |

Predictive Metabolism Software Applications for this compound Biotransformation

Predicting the metabolic fate of a compound is essential for assessing its efficacy, duration of action, and potential for toxicity from its metabolites. Several software applications are available to predict the biotransformation of xenobiotics like this compound. These tools use various approaches, including knowledge-based systems that contain rules derived from known metabolic reactions, and machine learning or quantum mechanics models that predict sites of metabolism based on reactivity and enzyme accessibility. optibrium.com

Prominent software for metabolism prediction includes:

Semeta™: Utilizes quantum mechanics and machine learning models to predict Phase I and II metabolic routes with high precision. optibrium.com

MetaTox/VEGA: Can be used to estimate potential metabolites and subsequently evaluate their genotoxicity. dergipark.org.tr

FAME 3: A collection of machine learning models for predicting both Phase I and Phase II sites of metabolism.

Meteor Nexus: A knowledge-based expert system that identifies likely metabolites based on a vast library of known metabolic transformations.

For this compound, these tools could be used to predict its susceptibility to various metabolic reactions. Given its structure, potential pathways could include hydrolysis of the formyl group, reduction of the keto group (similar to the parent drug), aromatic hydroxylation on the phenyl rings, and subsequent Phase II conjugation reactions (e.g., glucuronidation) of the resulting metabolites. uzh.chgrafiati.com In silico predictions can guide the design of in vitro metabolism studies and help in identifying metabolite structures from experimental data. dergipark.org.tr

Table 3: Hypothetical Metabolic Pathways for this compound Predicted by In Silico Software

| Reaction Type | Potential Metabolite | Metabolic Phase | Predictive Software Example |

|---|---|---|---|

| Keto Reduction | N-Formyl-10-monohydroxy derivative | Phase I | Semeta™, MetaTox |

| Aromatic Hydroxylation | Hydroxylated this compound | Phase I | Semeta™, FAME 3 |

| Deformylation (Hydrolysis) | Oxcarbazepine | Phase I | Meteor Nexus |

| Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite | Phase II | Semeta™, FAME 3 |

In Silico Tools for Impurity Prediction and Identification Related to this compound

This compound is recognized as a potential process-related impurity in the synthesis of Oxcarbazepine. researchgate.netresearchgate.net In silico tools are invaluable for both predicting the formation of such impurities and for assessing their potential risks, in line with regulatory guidelines such as the ICH M7 for mutagenic impurities. lhasalimited.org

Impurity Formation Prediction: Software can predict potential degradation pathways of a drug substance under various stress conditions (e.g., hydrolysis, oxidation). ijper.org For process-related impurities, computational tools can analyze synthetic routes to identify potential side-reactions that could lead to the formation of compounds like this compound. For example, its formation could be proposed via the amidation of an Oxcarbazepine precursor by residual formic acid, a mechanism that has been suggested for similar N-formyl impurities in other drug products. science.gov

Impurity Risk Assessment: Once an impurity is identified, its toxicological risk must be assessed. drugdiscoveryonline.com (Q)SAR models are the primary in silico tools for this purpose, particularly for predicting mutagenicity. inotiv.comfda.gov Regulatory guidelines recommend using a combination of two complementary (Q)SAR methodologies: one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus). lhasalimited.org

Expert rule-based systems contain structural alerts (toxicophores) that are known to be associated with toxicity. lhasalimited.org

Statistical-based systems build models from large datasets of compounds with known experimental outcomes (e.g., Ames test results) to predict the probability of a new compound being mutagenic. lhasalimited.org

A negative prediction from both types of models, combined with an expert review, can provide strong evidence that an impurity is non-mutagenic, potentially avoiding the need for extensive experimental testing. inotiv.com

Table 4: Application of In Silico Tools for the Analysis of this compound as an Impurity

| Tool/Methodology | Application | Information Provided |

|---|---|---|

| Forced Degradation Prediction Software (e.g., Zeneth) | Predicting degradation pathways | Identifies conditions under which this compound might form from the drug substance. |

| Expert Rule-Based (Q)SAR (e.g., Derek Nexus) | Mutagenicity/Toxicity Prediction | Screens the structure for known toxicophores to provide a qualitative toxicity prediction. lhasalimited.org |

| Statistical-Based (Q)SAR (e.g., Sarah Nexus) | Mutagenicity Prediction | Provides a statistical probability of mutagenicity based on similarity to compounds with known data. lhasalimited.org |

| ICH M7 Workflow | Regulatory Classification | Combines results from two complementary (Q)SAR models and expert review to classify the impurity and determine the required control strategy. inotiv.com |

Future Directions in N Formyl Oxcarbazepine Research

Exploration of Undiscovered Biotransformation Pathways

The origin of N-Formyl Oxcarbazepine (B1677851) in a biological system is currently not well understood. While it is known as a process-related impurity from chemical synthesis, its potential formation as a metabolite in vivo warrants investigation. researchgate.net Future research should focus on identifying the specific enzymatic pathways responsible for its formation.

Key research questions include:

Endogenous Formation: Does N-Formyl Oxcarbazepine form endogenously following Oxcarbazepine administration? Investigations using sensitive mass spectrometry techniques could trace the fate of labeled Oxcarbazepine to confirm or refute the existence of this biotransformation pathway.

Enzymatic Mechanisms: If formed metabolically, which enzyme systems are involved? Research could explore the role of cytochrome P450 (CYP) enzymes or other transferases. Although Oxcarbazepine was developed to be less dependent on CYP enzymes than its predecessor carbamazepine (B1668303), it does interact with some isoforms like CYP2C19 and CYP3A4. nih.govpharmgkb.orgnih.gov It is conceivable that these or other enzymes could catalyze a formylation reaction.

Metabolic Fate: What is the subsequent metabolic fate of this compound? Studies should aim to identify if it is a terminal metabolite or an intermediate that undergoes further biotransformation, such as reduction of its keto group, similar to the parent compound. nih.gov

Development of Novel High-Throughput Analytical Platforms

To investigate the potential biotransformation pathways and pharmacokinetics of this compound, which is likely present at very low concentrations, the development of advanced analytical methods is essential. Current standard methods like high-performance liquid chromatography (HPLC) used for Oxcarbazepine and its major metabolites may lack the necessary sensitivity and throughput for this purpose. nih.govrsc.org

Future development should target platforms that offer significant improvements in speed, sensitivity, and specificity.

| Feature | Current Analytical Approaches (e.g., HPLC-UV) | Future High-Throughput Platforms |

| Technology | High-Performance Liquid Chromatography with UV detection. rsc.org | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS); Chip-based nano-liquid chromatography. researcher.lifescispace.com |

| Sensitivity | Microgram per milliliter (µg/mL) range. nih.gov | Nanogram (ng/mL) to picogram (pg/mL) per milliliter range. |

| Specificity | Moderate; potential for interference from structurally similar compounds. | High; mass-to-charge ratio detection provides definitive identification. |

| Throughput | Lower; longer run times per sample. scispace.com | High; rapid gradient elution allows for the analysis of hundreds of samples per day. |

| Application | Primarily for therapeutic drug monitoring of parent drug and major metabolites. nih.gov | Quantification of trace-level minor metabolites, impurity profiling, and detailed pharmacokinetic studies. |

These novel platforms would be crucial for accurately quantifying this compound in complex biological matrices such as plasma, urine, and liver microsome incubation assays.

Investigation of Stereospecific Formation and Fate of this compound Enantiomers

Stereoselectivity is a critical aspect of drug metabolism. The parent drug, Oxcarbazepine, is achiral but is stereoselectively reduced by cytosolic reductases to its chiral active metabolites, (S)-licarbazepine and (R)-licarbazepine. pharmgkb.orgresearchgate.net this compound is also achiral, possessing the same keto group at the 10-position.

A significant future research avenue is to investigate the stereospecificity of this compound's own potential metabolism. Research should focus on whether the keto group of this compound is reduced in vivo and, if so, whether this reduction is stereoselective, leading to the formation of chiral N-formyl-10-hydroxy metabolites. This would involve:

Synthesizing analytical standards for the potential R- and S- alcohol metabolites of this compound.

Developing chiral analytical methods , likely based on chiral chromatography, capable of separating and quantifying these potential enantiomers. nih.gov

Conducting in vitro experiments with various human enzymes (e.g., AKRs, CBRs) known to metabolize Oxcarbazepine to determine if they also act on this compound and with what stereopreference. pharmgkb.org

Understanding the stereospecific fate of this compound would provide deeper insight into the substrate specificity of the reductases involved in dibenzazepine (B1670418) metabolism.

Integration of this compound Data into Systems Biology Approaches for Drug Metabolism

Systems biology and systems pharmacology aim to understand the complex interactions between a drug and a biological system as a whole by integrating diverse datasets using computational tools. nih.gov These approaches move beyond single-pathway analysis to create comprehensive network models of drug metabolism. rowan.edu